
2-(1,2-Dichloroethyl)oxirane
Descripción general
Descripción
2-(1,2-Dichloroethyl)oxirane, also known as dichloroethylene oxide, is a synthetic organic compound that belongs to the class of halogenated epoxides. It has a linear formula of C4H6Cl2O and a molecular weight of 140.998 .
Molecular Structure Analysis
The molecular structure of 2-(1,2-Dichloroethyl)oxirane consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, with two chlorine atoms attached to one of the carbon atoms .Aplicaciones Científicas De Investigación
Mutagenic Metabolite Studies : (1-Chloroethenyl)oxirane, a related compound, is a major mutagenic metabolite of chloroprene used in synthetic rubber manufacturing. Studies have investigated its reactions with nucleosides and DNA, revealing several adducts, which could be relevant to understanding mutagenesis caused by chloroprene (Munter et al., 2002).
Polyether Elastomers : (2-Chloroethyl)oxirane has been used to create new polyether elastomers with improved chemical reactivity. These polymers exhibit elastomeric properties and high reactivity in nucleophilic substitution reactions (Shih et al., 1982).
Genetic Impact in Mammalian Cells : Oxiranes, including variants of (1,2-Dichloroethyl)oxirane, have been analyzed for their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This research is critical in assessing the safety of materials with low shrinkage for medical applications (Schweikl et al., 2004).
Chemical Reactivity and Ring Opening : Studies on the reactivity and ring-opening mechanisms of (chloromethyl)oxirane compounds have been conducted using computational methods, providing insights into their behavior during chemical reactions (Yutilova et al., 2019).
Pharmacological Potential : Research into phenylalkyloxiranecarboxylic acid derivatives, structurally related to (2-Chloroethyl)oxirane, has shown significant blood glucose-lowering activities in rats, suggesting potential pharmacological applications (Eistetter & Wolf, 1982).
Environmental Monitoring : Methods for determining the concentration of (chloromethyl)oxirane compounds in workplace air have been developed, highlighting the importance of monitoring environmental exposure to these chemicals (Qin, 2009).
Propiedades
IUPAC Name |
2-(1,2-dichloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXROSORAUTSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956380 | |
| Record name | 2-(1,2-Dichloroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dichloroethyl)oxirane | |
CAS RN |
3491-32-5 | |
| Record name | 1,2-Dichloro-3,4-epoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92736 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,2-Dichloroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




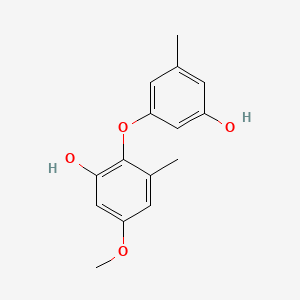

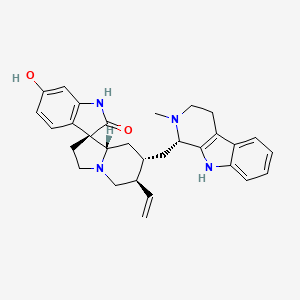

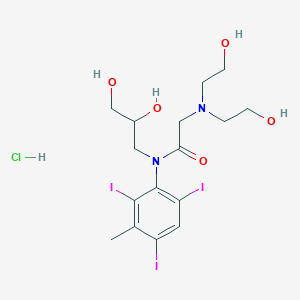
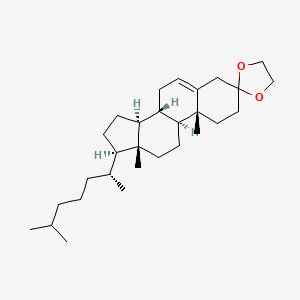
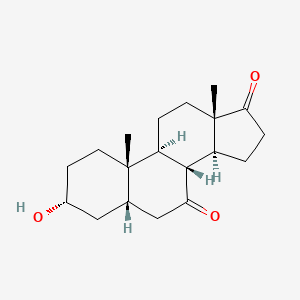

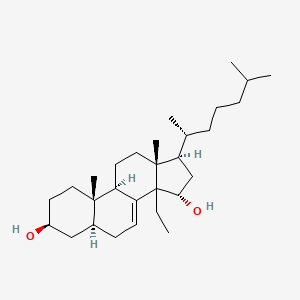
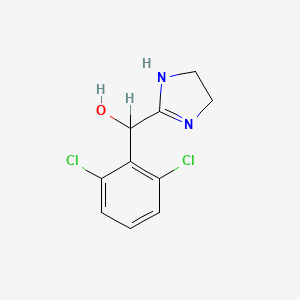
![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)
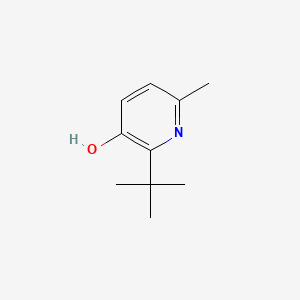
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)